molecular formula C8H10ClNO3S B168620 5-Chloro-2-methoxy-4-methylbenzenesulfonamide CAS No. 199590-75-5

5-Chloro-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B168620
M. Wt: 235.69 g/mol
InChI Key: VQHIRMCXZNAVRG-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylbenzenesulfonamide (CMMS) is a compound that has been studied for its potential applications in the field of scientific research. This molecule is composed of a benzene ring with a chloro group, a methoxy group, and a methyl group attached to a sulfonamide group. In recent years, CMMS has been explored for its ability to act as a catalyst in various reactions, as well as its potential to be used in pharmaceutical applications.

Scientific Research Applications

1. Spectroscopic Studies and Fluorescent Complex Formation

A study by Kimber et al. (2003) explored the synthesis of analogues of a Zinquin-related fluorophore, including derivatives of 4-methylbenzenesulfonamide. These compounds, upon addition of Zn(II) to the solution, exhibited bathochromic shifts in their ultraviolet/visible spectra. Notably, all these compounds formed fluorescent complexes with Zn(II), except for the 5-methoxy compound, showcasing their potential in spectroscopic studies (Kimber et al., 2003).

2. Development of Novel Metallophthalocyanines

Kantekin et al. (2015) reported the synthesis and characterization of novel metallophthalocyanines, involving a compound structurally related to 4-methylbenzenesulfonamide. These metallophthalocyanines exhibited unique electrochemical and spectroelectrochemical properties, indicating their potential applications in materials science and catalysis (Kantekin et al., 2015).

3. Exploration of Antifungal Activities

Zareef et al. (2007) synthesized a series of benzenesulfonamides, including derivatives similar to 4-methylbenzenesulfonamide, and screened them for antifungal activities. This research contributes to the understanding of the potential medicinal applications of these compounds in treating fungal infections (Zareef et al., 2007).

4. Alzheimer’s Disease Therapeutic Agents

Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, structurally related to 4-methylbenzenesulfonamide. They evaluated these compounds as potential therapeutic agents for Alzheimer's disease, with some showing significant inhibitory activity against acetylcholinesterase (Abbasi et al., 2018).

5. Anticancer Research

Pomarnacka et al. (2009) investigated the synthesis of N,S-substituted derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide. These compounds were tested for their anticancer activity, and some showed moderate cytotoxic activity, contributing to the research in anticancer therapeutics (Pomarnacka et al., 2009).

properties

IUPAC Name

5-chloro-2-methoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHIRMCXZNAVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625840
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-4-methylbenzenesulfonamide

CAS RN

199590-75-5
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Li, X Bao, J Pang, X Hu, L Wang… - Journal of medicinal …, 2022 - ACS Publications
… Due to its high activity, B53, the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide structure, was subject to further evaluation. …
Number of citations: 5 pubs.acs.org

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